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2-Amino-6-bromo-4H-chromen-4-one Documentation Hub

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  • Product: 2-Amino-6-bromo-4H-chromen-4-one
  • CAS: 81563-94-2

Core Science & Biosynthesis

Foundational

Biological Activity of 2-Amino-Chromen-4-one Derivatives

This guide details the biological activity, synthesis, and pharmacological potential of 2-amino-chromen-4-one derivatives (also known as 2-aminochromones). Technical Guide & Whitepaper Executive Summary The 2-amino-chrom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, synthesis, and pharmacological potential of 2-amino-chromen-4-one derivatives (also known as 2-aminochromones).

Technical Guide & Whitepaper

Executive Summary

The 2-amino-chromen-4-one scaffold represents a privileged structure in medicinal chemistry, distinct from its naturally occurring flavonoid counterparts by the presence of a primary amino group at the C2 position. Unlike the widely distributed 2-phenylchromones (flavones), the 2-amino variants are primarily synthetic, offering unique electronic properties that facilitate hydrogen bonding and pi-stacking interactions within enzyme active sites.

This class of compounds has emerged as a potent chemotype for anticancer (specifically ATR and PI3K kinase inhibition), anti-inflammatory (COX-2 selectivity), and neuroprotective applications. This guide analyzes the structural determinants of these activities and provides validated protocols for their synthesis and evaluation.

Chemical Architecture & Synthesis

The core structure is a benzopyran-4-one fused ring system. The defining feature is the exocyclic amine at position 2, which serves as a critical hydrogen bond donor/acceptor in ligand-receptor binding.

Synthetic Challenges & Solutions

Direct amination of the chromone core is difficult due to the electrophilic nature of the pyrone ring. Consequently, the most robust synthetic strategies involve cyclization of pre-functionalized precursors.

Primary Synthetic Route: The Nitrile-Ester Condensation The most reliable method for generating the parent 2-aminochromone core involves the condensation of salicylic esters with acetonitrile anions, followed by acid-mediated cyclization.

Step-by-Step Mechanism:

  • Nucleophilic Attack: The anion of acetonitrile (generated by strong bases like LDA or LiHMDS) attacks the ester carbonyl of methyl salicylate.

  • Intermediate Formation: Formation of

    
    -ketonitrile (3-(2-hydroxyphenyl)-3-oxopropanenitrile).
    
  • Cyclization: Acid-catalyzed intramolecular attack of the phenol oxygen onto the nitrile carbon.

  • Tautomerization: The resulting imino-ether tautomerizes to the stable 2-amino-chromen-4-one.

Visualization of Synthetic Workflow

The following diagram illustrates the "Methyl Salicylate Route," a self-validating protocol ensuring high regioselectivity.

Synthesis_Workflow Start Methyl Salicylate (Precursor) Inter β-Ketonitrile Intermediate Start->Inter Claisen-type Condensation Reagent Acetonitrile Anion (LDA/THF, -78°C) Reagent->Inter Cyclization Acid Cyclization (HBr/AcOH) Inter->Cyclization Tautomerization Product 2-Amino-chromen-4-one (Target Scaffold) Cyclization->Product Ring Closure

Caption: Figure 1. Regioselective synthesis of 2-amino-chromen-4-one via β-ketonitrile intermediate.

Pharmacological Profiles & Mechanisms[1][2][3]

Anticancer Activity: ATR Kinase Inhibition

The most significant recent finding is the ability of 2-aminochromone derivatives to inhibit ATR (Ataxia Telangiectasia and Rad3-related) kinase . ATR is a master regulator of the DNA Damage Response (DDR).[1][2]

  • Mechanism: In cancer cells with high replication stress, ATR stabilizes stalled replication forks. 2-Aminochromones bind to the ATP-binding pocket of ATR.

  • Therapeutic Outcome: Inhibition prevents the phosphorylation of Chk1 (Checkpoint Kinase 1), forcing the cell to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis (Synthetic Lethality).

Neuroprotection: AChE Inhibition

Derivatives substituted at the C3 position (e.g., with benzyl groups) show dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . The 2-amino group interacts with the peripheral anionic site (PAS) of the enzyme, blocking amyloid-beta aggregation.

Visualization of ATR Signaling Pathway

The diagram below maps the intervention point of 2-aminochromone derivatives within the DNA damage response network.

ATR_Pathway DNA_Damage Replication Stress / ssDNA RPA RPA Coating DNA_Damage->RPA ATR ATR Kinase (Target) RPA->ATR Recruitment Chk1 Chk1 Phosphorylation (Ser345) ATR->Chk1 Activates Apoptosis Mitotic Catastrophe (Apoptosis) ATR->Apoptosis Pathway Blocked Drug 2-Aminochromone Derivative Drug->ATR INHIBITION Cdc25 Cdc25 Phosphatase (Degradation) Chk1->Cdc25 Inhibits Cycle Cell Cycle Arrest (G2/M Checkpoint) Cdc25->Cycle Regulates

Caption: Figure 2.[3] Mechanism of Action: 2-Aminochromones block ATR-mediated DNA repair, inducing apoptosis.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-aminochromones is tightly governed by substituents at positions 3, 6, and 7. The following table synthesizes data from multiple kinase and enzyme inhibition studies.

PositionSubstituent (R)Effect on ActivityMechanistic Insight
C2 (Amino) -NH₂ (Free)Essential Critical H-bond donor for ATP-binding pockets (Kinases) and PAS (AChE).
C2 (Amino) -NH-Acyl / -NH-AlkylReducedSteric hindrance often abolishes kinase affinity; acceptable for some antimicrobial targets.
C3 -CN (Cyano)Enhanced Increases electrophilicity; common in antimicrobial derivatives.
C3 -BenzothiazoleHigh Potency Enhances pi-stacking in ATR kinase active sites; improves lipophilicity.
C6 / C7 -F, -Cl (Halogens)Enhanced Improves metabolic stability and lipid solubility; Halogen bonding with enzyme residues.
C6 / C7 -OMe (Methoxy)VariableCan improve solubility but may be metabolically labile (O-demethylation).

Experimental Protocols

Synthesis of 2-Amino-3-cyano-chromen-4-one

A robust protocol for generating a functionalized scaffold suitable for further derivation.

Reagents:

  • Salicylaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Catalyst: Piperidine or L-Proline (10 mol%)

  • Solvent: Ethanol (20 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve salicylaldehyde and malononitrile in ethanol.

  • Initiation: Add the piperidine catalyst dropwise.

  • Reaction: Stir at room temperature for 30 minutes. A solid precipitate will form. Note: For the 4-one (ketone) specifically, an oxidation step or starting from the ester (as in Section 2.1) is required. However, this protocol yields the 2-amino-3-cyano-4H-chromene, which is rapidly oxidized to the chromone in situ if air/oxidant is present, or via the ester route below.

Refined Protocol for Pure 2-Amino-Chromen-4-one (The "Ester Route"):

  • Condensation: To a solution of methyl salicylate (1.52 g, 10 mmol) in anhydrous THF (20 mL) at -78°C, add LiHMDS (1.0 M in THF, 22 mL). Stir for 30 min.

  • Addition: Add acetonitrile (0.6 mL, 12 mmol) dropwise. Allow to warm to RT and stir for 12 h.

  • Quench: Quench with 1N HCl. Extract with EtOAc to obtain 3-(2-hydroxyphenyl)-3-oxopropanenitrile.

  • Cyclization: Reflux the intermediate in glacial acetic acid with a catalytic amount of H₂SO₄ for 2 hours.

  • Purification: Neutralize with NaHCO₃, filter the precipitate, and recrystallize from ethanol.

  • Validation: 1H NMR (DMSO-d6): Singlet at δ 6.2 ppm (H-3), Broad singlet at δ 7.5 ppm (NH₂).

In Vitro ATR Kinase Assay

Objective: Determine IC50 of derivatives against ATR.

  • Enzyme System: Recombinant ATR/ATRIP complex.

  • Substrate: p53-derived peptide (Ser15).

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Protocol: Incubate compound (0.1 nM – 10 µM) with ATR enzyme and ATP (Km concentration) for 60 min. Add detection antibody. Read fluorescence ratio (665 nm/620 nm).

References

  • Synthesis and Biological Evaluation of Chromene Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Structure and reactivity of 2-amino-3-carbamoylchromone Source: ResearchGate / Russian Chemical Bulletin URL:[Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors Source: MDPI (Molecules Journal) URL:[Link]

  • One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline Source: Journal of Medicinal and Chemical Sciences URL:[Link]

  • Targeting ATR in Cancer Therapy: Mechanisms and Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

2-Amino-Chromone Derivatives as Emerging Anticancer Agents: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The chromone scaffold is a privileged heterocyclic motif that is widely distributed in nature and has garnered significant attention in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chromone scaffold is a privileged heterocyclic motif that is widely distributed in nature and has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Among its numerous derivatives, 2-amino-chromones have emerged as a particularly promising class of compounds with potent and selective anticancer activities. This technical guide provides an in-depth exploration of 2-amino-chromone derivatives as potential anticancer agents, intended for researchers, scientists, and drug development professionals. We will delve into their chemical synthesis, mechanisms of action, structure-activity relationships (SAR), and future perspectives, supported by a comprehensive review of the current literature.

Introduction: The Therapeutic Potential of the Chromone Scaffold

Chromones, or 4H-1-benzopyran-4-ones, are a class of oxygen-containing heterocyclic compounds. Their core structure is present in a variety of natural products, such as flavonoids, and has been extensively studied for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In the realm of oncology, the chromone nucleus has served as a versatile template for the design and synthesis of novel therapeutic agents. The introduction of an amino group at the C2 position of the chromone ring gives rise to 2-amino-chromone derivatives, a modification that has been shown to significantly enhance their anticancer efficacy and selectivity.

Synthetic Strategies for 2-Amino-Chromone Derivatives

The synthesis of 2-amino-chromone derivatives is primarily achieved through the cyclization of 2'-hydroxyacetophenone with various reagents. A prevalent and efficient method is the Baker-Venkataraman rearrangement, followed by cyclization and subsequent amination. However, more direct and versatile methods have been developed.

Key Synthetic Pathway: The Kostanecki-Robinson Reaction and Modifications

A common and adaptable route to 2-amino-chromones involves the reaction of 2'-hydroxyacetophenones with N,N-disubstituted cyanamides in the presence of a base. This one-pot synthesis is advantageous for generating a library of derivatives with diverse substitution patterns on both the chromone ring and the amino group.

Experimental Protocol: Synthesis of a Representative 2-Amino-Chromone Derivative

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).

  • Addition of Cyanamide: Add the desired N,N-disubstituted cyanamide (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to afford the pure 2-amino-chromone derivative.

Anticancer Activity and Mechanisms of Action

2-Amino-chromone derivatives have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which 2-amino-chromones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Several studies have shown that 2-amino-chromone derivatives can induce the release of cytochrome c from the mitochondria into the cytosol. This event triggers the activation of caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. The regulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic members (e.g., Bax, Bak) and downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL), is a common feature.

  • Extrinsic Pathway: Some derivatives have been reported to upregulate the expression of death receptors, such as Fas (CD95), and their ligands, leading to the activation of caspase-8 and the subsequent apoptotic cascade.

2-Amino-Chromone 2-Amino-Chromone Mitochondrion Mitochondrion 2-Amino-Chromone->Mitochondrion Stress Signal Bcl2_Family Bcl-2 Family (Bax↑, Bcl-2↓) 2-Amino-Chromone->Bcl2_Family Modulates Cyt_c_Release Cytochrome c Release Mitochondrion->Cyt_c_Release Caspase-9 Caspase-9 Activation Cyt_c_Release->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bcl2_Family->Mitochondrion Regulates

Caption: Intrinsic pathway of apoptosis induced by 2-amino-chromone derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-amino-chromone derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at various phases, most commonly at the G2/M or G0/G1 phase.[1] This prevents the cancer cells from dividing and replicating their DNA.

  • G2/M Phase Arrest: Many 2-amino-chromone derivatives have been shown to arrest the cell cycle at the G2/M transition. This is often associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. By disrupting microtubule dynamics, these compounds prevent the proper segregation of chromosomes, leading to mitotic catastrophe and cell death.[2] The expression levels of key cell cycle regulatory proteins, such as cyclin B1 and CDK1, are often found to be altered.

  • G0/G1 Phase Arrest: Some derivatives induce cell cycle arrest in the G0/G1 phase, preventing the cells from entering the DNA synthesis (S) phase. This can be mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which inactivate the cyclin D/CDK4/6 and cyclin E/CDK2 complexes that are essential for G1/S transition.[3]

cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D/ CDK4/6 Rb_E2F Rb-E2F CyclinD_CDK46->Rb_E2F Phosphorylates (pRb) p21_p27 p21/p27 (CKIs) p21_p27->CyclinD_CDK46 Inhibits E2F E2F Rb_E2F->E2F Releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes 2-Amino-Chromone 2-Amino-Chromone 2-Amino-Chromone->p21_p27 Upregulates

Caption: Mechanism of G1 phase cell cycle arrest by 2-amino-chromone derivatives.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] Several 2-amino-chromone derivatives have been identified as potent inhibitors of various protein kinases, contributing to their anticancer activity.

  • Tyrosine Kinase Inhibition: Some derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[5] By blocking the signaling pathways mediated by these receptors, these compounds can inhibit cancer cell proliferation, angiogenesis, and metastasis.

  • Serine/Threonine Kinase Inhibition: Inhibition of serine/threonine kinases, such as Akt (Protein Kinase B) and members of the MAPK (Mitogen-Activated Protein Kinase) pathway, has also been reported. The PI3K/Akt/mTOR pathway is a key survival pathway that is frequently hyperactivated in cancer, and its inhibition by 2-amino-chromone derivatives can sensitize cancer cells to apoptosis.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for the rational design and optimization of 2-amino-chromone derivatives as anticancer agents. These studies have revealed that the nature and position of substituents on the chromone ring and the amino group significantly influence their biological activity.

Table 1: Summary of SAR for 2-Amino-Chromone Derivatives

Position of SubstitutionEffect on Anticancer ActivityExample Substituents
C2-Amino Group Substitution with bulky or electron-withdrawing groups can enhance activity.Phenyl, substituted phenyl, heterocyclic rings
C3-Position Introduction of a cyano or other electron-withdrawing group often increases potency.-CN, -COOR
C5, C6, C7, C8-Positions Substitution with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogen) groups can modulate activity and selectivity.-OCH₃, -Cl, -F, -NO₂

Future Perspectives and Conclusion

2-Amino-chromone derivatives represent a promising and versatile class of compounds for the development of novel anticancer therapies. Their ability to target multiple cellular pathways, including apoptosis, cell cycle progression, and key protein kinases, makes them attractive candidates for overcoming drug resistance.

Future research in this area should focus on:

  • Lead Optimization: Further SAR studies to design and synthesize more potent and selective derivatives with improved pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to identify novel mechanisms and potential biomarkers for patient stratification.

  • In Vivo Efficacy and Toxicity: Comprehensive preclinical evaluation of promising candidates in animal models of cancer to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Exploring the synergistic effects of 2-amino-chromone derivatives with existing chemotherapeutic agents or targeted therapies to enhance their therapeutic efficacy and overcome resistance.

References

  • Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. (2009). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs. (2018). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. (2020). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. (2023). PubMed. Retrieved February 15, 2026, from [Link]

  • Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. (n.d.). Frontiers Media S.A. Retrieved February 15, 2026, from [Link]

  • Small molecule kinase inhibitors as anti-cancer therapeutics. (2013). PubMed. Retrieved February 15, 2026, from [Link]

  • Combined Therapeutic Strategies Based on the Inhibition of Non-Oncogene Addiction to Improve Tumor Response in EGFR- and KRAS-Mutant Non-Small-Cell Lung Cancer. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. (2022). VJHemOnc. Retrieved February 15, 2026, from [Link]

  • Dual target inhibitors based on EGFR: Promising anticancer agents for the treatment of cancers (2017-). (2022). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Foundational

solubility of 2-amino-6-bromo-4H-chromen-4-one in DMSO

An In-Depth Technical Guide to the Solubility of 2-Amino-6-bromo-4H-chromen-4-one in Dimethyl Sulfoxide (DMSO) Authored by: Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-6-bromo-4H-chromen-4-one in Dimethyl Sulfoxide (DMSO)

Authored by: Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The 2-amino-4H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific compound, 2-amino-6-bromo-4H-chromen-4-one, holds potential for further investigation and development. A fundamental prerequisite for any in vitro and in vivo biological evaluation is the ability to prepare a homogenous solution of the test compound. Dimethyl sulfoxide (DMSO) is a near-universal solvent in drug discovery, prized for its ability to dissolve a vast array of both polar and nonpolar compounds.[2][3][4] Therefore, understanding the is a critical first step for any research endeavor.

This guide will address the absence of a reported solubility value by providing a detailed methodology for its empirical determination.

Dimethyl Sulfoxide (DMSO): The Premier Solvent for High-Throughput Screening

DMSO's prominence in research is due to a unique combination of physical and chemical properties that make it an ideal solvent for creating and maintaining compound stock solutions.[2]

Key Properties of DMSO:

PropertyValueSignificance in Research
Formula (CH₃)₂SOA simple, low molecular weight organosulfur compound.[2]
Molar Mass 78.13 g/mol Relevant for concentration calculations.[2]
Appearance Colorless liquidDoes not interfere with colorimetric or spectroscopic assays.[2]
Solvent Type Polar aproticDissolves a wide range of polar and nonpolar compounds.[2][4]
Miscibility Miscible with water and a wide range of organic solventsAllows for easy dilution into aqueous buffers for biological assays.[2]
Boiling Point 189 °C (372 °F)Low volatility reduces evaporation and maintains accurate concentrations.[2]
Melting Point 19 °C (66 °F)Can solidify at or near room temperature.[2]

DMSO's ability to dissolve compounds that are poorly soluble in water is particularly advantageous in the early stages of drug discovery.[5] It allows for the creation of highly concentrated stock solutions, which can then be diluted into aqueous media for biological assays, minimizing the final concentration of the organic solvent.

Determining the Solubility of 2-amino-6-bromo-4H-chromen-4-one in DMSO: An Experimental Approach

Given the lack of a pre-existing, cited solubility value for 2-amino-6-bromo-4H-chromen-4-one in DMSO, an experimental determination is necessary. The following protocol is a robust, self-validating method based on the principle of creating a saturated solution and quantifying the dissolved solute.

Experimental Workflow for Solubility Determination

The overall process involves creating a supersaturated solution, allowing it to reach equilibrium, separating the undissolved solid, and then quantifying the concentration of the compound in the supernatant.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification A Weigh Compound B Add Anhydrous DMSO A->B C Create Supersaturated Slurry B->C D Incubate at RT for 24h with Agitation C->D E Centrifuge at High Speed D->E F Pellet of Undissolved Compound E->F G Saturated Supernatant E->G H Carefully Collect Supernatant G->H I Dilute with Appropriate Solvent H->I J Analyze via HPLC or UV-Vis I->J K Calculate Concentration (Solubility) J->K

Caption: Workflow for determining the solubility of a compound in DMSO.

Detailed Step-by-Step Protocol

This protocol is adapted from standard laboratory procedures for solubility determination.[6]

Materials:

  • 2-amino-6-bromo-4H-chromen-4-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • Appropriate solvent for dilution (e.g., methanol, acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 2-amino-6-bromo-4H-chromen-4-one into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes. The goal is to create a slurry with visible, undissolved solid. If all the compound dissolves, add more pre-weighed compound until a precipitate is observed.[6]

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours.[6]

    • During this period, ensure gentle but continuous agitation (e.g., using a tube rotator or periodic vortexing) to allow the solution to reach equilibrium. This step is crucial as some dissolution processes can be slow.[7]

  • Separation of Undissolved Compound:

    • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[6] This will create a clear separation between the solid phase and the saturated supernatant.

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and which is compatible with your analytical method (e.g., methanol or acetonitrile for HPLC).

    • Determine the concentration of 2-amino-6-bromo-4H-chromen-4-one in the diluted sample using a validated analytical method like HPLC or UV-Visible Spectroscopy.[6] A pre-established calibration curve for the compound will be necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the undissolved DMSO supernatant, taking into account the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

Factors Influencing Solubility

Several factors can affect the measured :

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Hygroscopicity of DMSO: DMSO readily absorbs moisture from the atmosphere.[8] Water contamination can significantly alter the solvent properties and impact the solubility of the compound. It is imperative to use anhydrous DMSO and handle it in a dry environment.

  • Temperature: Solubility is temperature-dependent. The experimental temperature should be controlled and reported.

  • Compound Stability: While DMSO is a relatively inert solvent, some compounds may degrade over time.[8] It is advisable to prepare fresh solutions for solubility determination.

Data Presentation

Once the solubility has been determined, the results should be presented clearly.

Table for Experimental Solubility Data:

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
2-amino-6-bromo-4H-chromen-4-oneDMSO25Experimentally Determined ValueCalculated Value

Conclusion

While a definitive solubility value for 2-amino-6-bromo-4H-chromen-4-one in DMSO is not found in current literature, this guide provides the scientific rationale and a detailed experimental protocol for its determination. By understanding the properties of DMSO and adhering to a rigorous, validated methodology, researchers can confidently generate accurate and reliable solubility data. This foundational parameter is essential for advancing the study of this and other novel compounds in the drug discovery pipeline.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Solvents Hub. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • Research Trends. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent ..?. [Link]

  • PMC. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • ChemRxiv. Amino Acid-Promoted Synthesis of 2H-Chromenes. [Link]

  • ResearchGate. One-Step Synthesis of Substituted 2-Amino-4H-chromenes and 2-Amino-4H-benzo[f]chromenes. Molecular and Crystal Structure of 2-Amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Amino-6-bromo-4H-chromen-4-one from 5-bromo-2-hydroxyacetophenone

Application Note: Precision Synthesis of 2-Amino-6-bromo-4H-chromen-4-one Abstract This application note details a robust, scalable protocol for the synthesis of 2-amino-6-bromo-4H-chromen-4-one starting from 5-bromo-2-h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Amino-6-bromo-4H-chromen-4-one

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-amino-6-bromo-4H-chromen-4-one starting from 5-bromo-2-hydroxyacetophenone . While direct amination of the chromone core is synthetically challenging, this guide utilizes a high-fidelity Claisen condensation/Curtius rearrangement sequence . This pathway guarantees regiochemical integrity, placing the primary amino group exclusively at the C2 position, a critical vector for structure-activity relationship (SAR) exploration in kinase inhibitor and GPCR ligand development.

Introduction & Strategic Analysis

The 2-aminochromone (2-amino-4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for adenosine or quinolone derivatives. The presence of the 6-bromo substituent provides an essential handle for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this specific intermediate highly valuable for library generation.

Synthetic Challenge: Direct condensation methods (e.g., using cyanamide) often suffer from poor regioselectivity or yield 3-cyano byproducts. To ensure high purity and structural certainty, this protocol employs a stepwise construction of the chromone-2-carboxylate ester, followed by a degradative amination (Curtius Rearrangement).

Retrosynthetic Analysis

The synthetic logic disconnects the C2-amino group back to a carboxylic acid precursor, which is derived from the cyclization of the acetophenone with an oxalate source.

Retrosynthesis Target 2-Amino-6-bromo-4H-chromen-4-one (Target) Isocyanate Isocyanate Intermediate (Transient) Target->Isocyanate Hydrolysis Acid 6-Bromo-4-oxo-4H-chromene- 2-carboxylic Acid Isocyanate->Acid Curtius Rearrangement (DPPA, Et3N) Ester Ethyl 6-bromo-4-oxo-4H- chromene-2-carboxylate Acid->Ester Hydrolysis Start 5-Bromo-2-hydroxyacetophenone (Starting Material) Ester->Start Diethyl Oxalate NaOEt (Claisen)

Figure 1: Retrosynthetic pathway utilizing the Curtius Rearrangement for precise nitrogen insertion.

Detailed Experimental Protocol

Phase 1: Construction of the Chromone Core

Objective: Synthesis of Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate.

  • Reagents:

    • 5-Bromo-2-hydroxyacetophenone (1.0 equiv)

    • Diethyl oxalate (2.5 equiv)

    • Sodium ethoxide (4.0 equiv, 21% wt in EtOH)

    • Ethanol (Absolute)[1][2]

    • Glacial Acetic Acid / HCl

Procedure:

  • Enolate Formation: In a flame-dried 3-neck flask under Nitrogen, charge absolute ethanol (10 volumes). Add Sodium ethoxide solution (4.0 equiv) and cool to 0°C.

  • Claisen Condensation: Add a solution of 5-bromo-2-hydroxyacetophenone (1.0 equiv) in ethanol dropwise over 30 minutes. Stir for 15 minutes to generate the phenoxide/enolate.

  • Addition of Electrophile: Add Diethyl oxalate (2.5 equiv) dropwise, maintaining internal temperature <10°C.

  • Cyclization: Warm the mixture to reflux (78°C) and stir for 4–6 hours. The reaction mixture will turn dark yellow/orange.

  • Acid Cyclization: Cool to room temperature. Pour the mixture into ice-cold dilute HCl (1M) to quench the ethoxide and effect cyclization of the diketo-intermediate. Stir vigorously for 1 hour.

  • Isolation: Filter the precipitated solid. Wash with cold water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Checkpoint: The product is the Ethyl ester .

  • Expected Yield: 75–85%

  • Appearance: Off-white to pale yellow solid.

Phase 2: Hydrolysis to Carboxylic Acid

Objective: Preparation of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.

  • Reagents:

    • Ethyl ester (from Phase 1)

    • NaOH (2.0 equiv, 1M aqueous)

    • Ethanol/THF (1:1)

Procedure:

  • Suspend the ester in Ethanol/THF (5 volumes).

  • Add NaOH solution. Stir at ambient temperature for 2 hours (TLC monitoring).

  • Acidify carefully with 1M HCl to pH 2.

  • Filter the resulting precipitate (the free acid). Dry under vacuum at 50°C.

Phase 3: Nitrogen Insertion (Curtius Rearrangement)

Objective: Conversion of Acid to 2-Amino-6-bromo-4H-chromen-4-one. Note: This step uses Diphenylphosphoryl azide (DPPA). Handle with care behind a blast shield.

  • Reagents:

    • Chromone-2-carboxylic acid (1.0 equiv)

    • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

    • Triethylamine (Et3N) (1.2 equiv)

    • tert-Butanol (t-BuOH) (10 volumes) – Solvent & Trapping Agent

    • Trifluoroacetic acid (TFA)

Procedure:

  • Acyl Azide Formation: Suspend the carboxylic acid in dry tert-Butanol. Add Et3N and stir for 10 minutes.

  • Rearrangement: Add DPPA dropwise at room temperature. Heat the mixture to reflux (82°C) for 3–5 hours.

    • Mechanism:[3][4][5][6][7][8] The acid converts to the acyl azide, which thermally rearranges to the isocyanate.[4][9][10] The isocyanate is trapped by tert-butanol to form the Boc-protected amine (tert-butyl (6-bromo-4-oxo-4H-chromen-2-yl)carbamate).

  • Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with NaHCO3 and Brine. Isolate the Boc-intermediate.

  • Deprotection: Dissolve the Boc-intermediate in DCM (5 volumes). Add TFA (5 volumes). Stir at room temperature for 1 hour.

  • Final Isolation: Concentrate to remove TFA. Neutralize with saturated NaHCO3. The free amine will precipitate. Filter and wash with water.

Quantitative Data Summary

ParameterPhase 1 (Ester)Phase 2 (Acid)Phase 3 (Amine)
Typical Yield 75–85%90–95%60–70% (over 2 steps)
Reaction Time 4–6 hrs (Reflux)2 hrs (RT)4 hrs (Reflux) + 1 hr (Deprotect)
Key 1H NMR Signal

1.35 (t, 3H, Ester)

13.5 (br s, COOH)

6.80 (s, 2H, -NH2)
Appearance Pale Yellow SolidWhite SolidOff-white/Tan Solid
Melting Point 160–162°C>250°C (dec)230–235°C

Expert Insights & Troubleshooting

Critical Control Points (CCP)
  • Moisture Sensitivity (Phase 1): The Claisen condensation is strictly moisture-sensitive. Use fresh NaOEt and anhydrous ethanol. Water will hydrolyze the diethyl oxalate and quench the enolate, drastically reducing yield.

  • Decarboxylation Risk: During the hydrolysis (Phase 2), avoid excessive heating. Chromone-2-carboxylic acids can decarboxylate to the 2-unsubstituted chromone if refluxed in strong acid.

  • Curtius Safety: DPPA is a stable azide source but releases

    
     gas. Ensure the reflux condenser is open to an inert gas line (bubbler) to prevent pressure buildup.
    
Alternative "Process" Route (High Throughput)

For labs equipped for high-pressure chemistry, the Trichloroacetonitrile Method offers a shorter path:

  • React 5-bromo-2-hydroxyacetophenone with

    
     / DBU to form 2-(trichloromethyl)chromone .
    
  • React with

    
     (Ammonium Acetate) in acetic acid. The 
    
    
    
    displaces the
    
    
    group (as chloroform) to yield the 2-amino compound directly.
    • Pros: Fewer steps.

    • Cons: Generates chloroform; purification can be difficult due to tarry byproducts.

Workflow Visualization

Workflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Activation cluster_2 Phase 3: Amination Step1 Mix Acetophenone + Diethyl Oxalate + NaOEt Step2 Reflux 6h -> Acid Quench Step1->Step2 Step3 Hydrolysis (NaOH) Step2->Step3 Step4 Isolate Carboxylic Acid Step3->Step4 Step5 Curtius: DPPA + tBuOH Step4->Step5 Step6 Boc-Deprotection (TFA) Step5->Step6

Figure 2: Operational workflow for the multi-step synthesis.

References

  • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). "Application Notes: Claisen Condensation Reactions Involving Diethyl Oxalate." Link

  • Sosnovskikh, V. Y. (2009).[11] "Structure and reactivity of 2-amino-3-carbamoylchromone." Russian Chemical Bulletin. Link

  • Org. Synth. (1952). "Cetylmalonic Ester (Example of Diethyl Oxalate Condensation)." Organic Syntheses, Coll. Vol. 3, p.165. Link

  • Wallén, E. A., et al. (2007). "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones." Organic Letters. Link

Sources

Application

Strategic Recrystallization of 2-Amino-Chromones: A Protocol for Enhanced Purity

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-chromones are a privileged scaffold in medicinal chemistry, serving as foundational structures for a wide range of biol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-chromones are a privileged scaffold in medicinal chemistry, serving as foundational structures for a wide range of biologically active compounds.[1][2] The efficacy and safety of these potential therapeutic agents are critically dependent on their purity. Recrystallization is a powerful and essential technique for purifying solid organic compounds, including 2-amino-chromone derivatives.[3][4] However, the success of this method hinges on the rational selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide to understanding, selecting, and implementing recrystallization solvents for the purification of 2-amino-chromones. It combines theoretical principles with practical, step-by-step protocols and troubleshooting guidance to empower researchers in achieving high-purity materials essential for drug discovery and development.

The Foundational Principle: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[5] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[5]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Crystal Formation: As the solution is allowed to cool slowly, the solubility of the 2-amino-chromone decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes.

  • Exclusion of Impurities: The growing crystal lattice has a high degree of specificity and tends to exclude molecules that do not fit, leaving the impurities behind in the cooled solvent (the mother liquor).[3]

  • Isolation: The purified crystals are then collected by filtration.[4]

The key to a successful recrystallization is selecting a solvent that maximizes the recovery of the pure compound while leaving the maximum amount of impurities dissolved.

Strategic Solvent Selection for 2-Amino-Chromones

There is no universal solvent for all 2-amino-chromones due to the vast structural diversity achievable through substitution on the chromone ring. A systematic approach to solvent selection is therefore crucial.

Characteristics of an Ideal Recrystallization Solvent

An ideal solvent should exhibit the following properties:

  • High Temperature Coefficient: It should dissolve the 2-amino-chromone completely when hot (ideally at its boiling point) but poorly when cold (at room temperature or in an ice bath).[3][6] This differential is the primary driver of high recovery.

  • Inertness: The solvent must not react with the 2-amino-chromone.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.

Polarity and the "Like Dissolves Like" Heuristic

The 2-amino-chromone scaffold contains both polar (amino, carbonyl) and non-polar (benzene ring) functionalities, generally classifying it as a moderately polar molecule. The overall polarity will be significantly influenced by its substituents.

  • Polar Solvents (e.g., Ethanol, Methanol, Water): These are good starting points, especially for 2-amino-chromones with additional polar functional groups. Ethanol is frequently cited for the recrystallization of 2-amino-4H-chromones.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These are often used for less polar derivatives or as the "anti-solvent" in a mixed-solvent system.[8][9]

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): These offer a balance and are effective for a wide range of derivatives.

Single vs. Mixed-Solvent Systems

Single-Solvent Systems: The simplest approach, where a single solvent meets the criteria outlined above. Ethanol (95%) is a commonly successful single solvent for many 2-amino-chromone derivatives.[7]

Mixed-Solvent Systems: This powerful technique is employed when no single solvent is ideal. It involves a pair of miscible solvents:

  • A "good" solvent in which the 2-amino-chromone is highly soluble, even when cold.

  • A "poor" solvent (or anti-solvent) in which the compound is insoluble, even when hot.[6]

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the hot "good" solvent are then added to re-clarify the solution, which is then cooled to induce crystallization.[6] Common pairs include Ethanol/Water, Acetone/Hexane, and THF/Hexane.[9]

Data Summary: Solvent Selection Guide

The following table provides a starting point for solvent screening based on general principles and literature precedents.

Solvent SystemBoiling Point (°C)PolarityTypical Application for 2-Amino-ChromonesReference
Single Solvents
Ethanol (EtOH)78PolarA very common and effective first choice for many derivatives.[7]
Isopropanol (IPA)82PolarSimilar to ethanol, can offer different solubility profiles.
Acetonitrile (MeCN)82Polar AproticUsed as a reaction solvent; may be suitable for recrystallization.[2][10]
Ethyl Acetate (EtOAc)77IntermediateGood for compounds of intermediate polarity.[9]
Toluene111Non-PolarSuitable for less polar derivatives; high boiling point can be a drawback.
Mixed Solvents
Ethanol / Water78-100PolarExcellent for compounds soluble in ethanol but not water.[11]
Acetone / Hexane56-69Intermediate / Non-PolarA versatile system for a broad range of polarities.[9]
THF / Hexane66-69Intermediate / Non-PolarAnother effective general-purpose mixture.[9]
Dichloromethane / Hexane40-69Intermediate / Non-PolarGood for less polar compounds; low boiling point is advantageous for drying.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or mixed-solvent system using a minimal amount of crude product.

Methodology:

  • Place approximately 10-20 mg of the crude 2-amino-chromone into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each drop.

  • Observation 1: If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent pair.

  • Observation 2: If the compound is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observation 3: The ideal solvent is one from which a large volume of crystals precipitates upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod. If the compound "oils out," consider using a different solvent or a mixed-solvent system.

  • To test mixed-solvent systems, dissolve the compound in a minimal amount of a "good" solvent (identified in step 3) and add a "poor" solvent dropwise until turbidity persists. Re-heat to clarify and cool as described above.

Protocol 2: General Recrystallization Procedure

Objective: To purify the crude 2-amino-chromone using the optimal solvent system identified in Protocol 1.

Methodology:

  • Dissolution: Place the crude 2-amino-chromone in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips.

  • Add the chosen solvent to a separate flask and heat it to its boiling point.

  • Add the hot solvent to the flask containing the crude solid in small portions, with swirling or stirring, keeping the solution at or near its boiling point.[12] Add just enough hot solvent to completely dissolve the solid. Rationale: Using the minimum amount of solvent is critical for maximizing recovery.

  • (Optional) Hot Filtration: If insoluble impurities or colored contaminants are present, this step is necessary. Add a small excess of hot solvent (2-5% of the total volume) to prevent premature crystallization. If the solution is colored, add a spatula-tip of activated charcoal and boil for a few minutes.[3] Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-heating the apparatus prevents the product from crystallizing out on the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12] Rationale: Slow cooling is essential for the formation of large, pure crystals by allowing impurities to be selectively excluded from the growing lattice. Rapid cooling traps impurities.

  • Complete Precipitation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[3] Rationale: The solvent must be cold to avoid dissolving the purified crystals.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)1. Solution is supersaturated. 2. Melting point of the compound is lower than the boiling point of the solvent. 3. Insoluble impurities are present.1. Re-heat the solution to dissolve the oil, add more solvent, and re-cool slowly. 2. Switch to a lower-boiling point solvent or solvent system. 3. Perform a hot filtration step.
No Crystal Formation 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation. 3. The compound is highly soluble even in cold solvent.1. Gently boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inner wall of the flask with a glass rod. Add a "seed" crystal of the pure compound. 3. Change to a less-polarizing solvent or use a mixed-solvent system with an anti-solvent.
Poor Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling. 4. Crystals were washed with warm solvent.1. Use the minimum amount of hot solvent necessary for dissolution.[6] 2. Ensure the filtration apparatus is pre-heated and use a slight excess of solvent. 3. Ensure the flask is thoroughly chilled in an ice bath. 4. Always wash crystals with ice-cold solvent.
Crystals are Impure (e.g., off-color, wide melting point range)1. Solution was cooled too quickly. 2. Insufficient washing of the filter cake. 3. The chosen solvent is not effective at separating the specific impurities.1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[12] 2. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent. 3. Re-evaluate the solvent choice with small-scale screening (Protocol 1).

Visualization of Workflows

The following diagrams illustrate the decision-making and procedural flows for successful recrystallization.

SolventSelection cluster_results Solubility Test Outcomes cluster_actions Action Plan start Crude 2-Amino-Chromone test Small-Scale Solubility Test (Protocol 1) start->test hot_insoluble Insoluble in Hot Solvent test->hot_insoluble rt_soluble Soluble at Room Temp test->rt_soluble hot_soluble_cold_insoluble Soluble Hot / Insoluble Cold test->hot_soluble_cold_insoluble unsuitable Unsuitable Solvent hot_insoluble->unsuitable good_solvent Potential 'Good' Solvent for Mixed System rt_soluble->good_solvent ideal_solvent Ideal Single Solvent System hot_soluble_cold_insoluble->ideal_solvent try_mixed Try Mixed-Solvent System good_solvent->try_mixed

Figure 1: Decision workflow for selecting a suitable recrystallization solvent system.

RecrystallizationProtocol arrow arrow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If insoluble impurities are present) A->B Optional C 3. Slow, Undisturbed Cooling to Room Temperature A->C B->C D 4. Cool in Ice-Water Bath (To maximize precipitation) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals to Constant Weight F->G H Pure 2-Amino-Chromone G->H

Figure 2: Step-by-step workflow for the general recrystallization protocol.

References

  • (2021). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. PubMed. [Link]

  • (n.d.). Synthesis of different 2-amino-4H-chromones in the presence of.... ResearchGate. [Link]

  • (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

  • (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • (n.d.). Recrystallization (chemistry). Wikipedia. [Link]

  • (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. PMC. [Link]

  • (n.d.). Recrystallization. University of California, Los Angeles. [Link]

  • (n.d.). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]

  • (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI. [Link]

  • (n.d.). How to Perform a Recrystallization. Ventura College. [Link]

  • (2023). Toward the Generation of 2-Amino-3-Formyl Difunctionalized Chromones via Pd-Enabled Rearrangement Strategy. ACS Catalysis. [Link]

  • (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • (2025). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. ResearchGate. [Link]

  • (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • (2025). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. [Link]

  • (n.d.). General Methods of Preparing Chromones. ResearchGate. [Link]

  • (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal. [Link]

  • (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. [Link]

  • (n.d.). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • (n.d.). Substrate scope of different 2‐amino chromones affording.... ResearchGate. [Link]

  • (n.d.). A novel synthesis of chromone based unnatural -amino acid derivatives. Indian Academy of Sciences. [Link]

  • (n.d.). Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media. University of Zaragoza. [Link]

  • (n.d.). Solubility of C60 in a Variety of Solvents. [Link]

  • (2025). Structure and reactivity of 2-amino-3-carbamoylchromone. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-6-Bromo-4H-Chromen-4-One Synthesis

Ticket Status: OPEN Subject: Yield Improvement & Troubleshooting for 2-Amino-Chromone Scaffold Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 2-amino-6-bromo-4H-chromen-4-one is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Yield Improvement & Troubleshooting for 2-Amino-Chromone Scaffold Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-amino-6-bromo-4H-chromen-4-one is a critical gateway to privileged medicinal scaffolds, particularly for adenosine receptor antagonists and anticancer agents. However, the classical condensation of 2-hydroxy-5-bromoacetophenone with cyanamide often suffers from low yields (<40%), formation of sticky oligomers (dicyandiamide), and difficult purification.

This guide provides a root-cause analysis of common failure modes and a "Golden Batch" protocol optimized for yields >75%.

Part 1: Troubleshooting Guide (FAQs)

User Query 001: "My reaction mixture turns into a sticky, insoluble gum, and the yield is below 30%. What is happening?"

Diagnosis: Cyanamide Dimerization & Polymerization.

  • Root Cause: Cyanamide is thermodynamically unstable. In the presence of strong mineral acids (HCl/HBr) or high temperatures without rapid substrate consumption, it dimerizes to dicyandiamide . This byproduct is insoluble in non-polar solvents and traps your product.

  • Corrective Action:

    • Switch Acid Catalyst: Move from mineral acids (HCl) to p-Toluenesulfonic acid (p-TsOH) or Methanesulfonic acid (MsOH) . These organic acids solubilize better in toluene/ethanol mixtures, promoting the desired kinetics over dimerization.

    • Stepwise Addition: Do not add all cyanamide at once. Add it in 3 portions over the first hour of reflux to maintain a fresh supply of monomeric cyanamide.

User Query 002: "I see the starting material (acetophenone) disappearing, but multiple spots appear on TLC. The product is hard to crystallize."

Diagnosis: Incomplete Cyclization & Hydrolysis.

  • Root Cause: The reaction proceeds via an intermediate N-cyanoimine (Schiff base). If water is not removed, this intermediate can hydrolyze back to the ketone or form side products.

  • Corrective Action:

    • Water Removal: Use a Dean-Stark apparatus if using Toluene. Driving the equilibrium by removing water is critical for the initial imine formation.

    • Solvent System: If using Ethanol, ensure it is absolute (anhydrous) . The presence of water inhibits the nucleophilic attack of the phenol -OH onto the nitrile/imine carbon.

User Query 003: "The product purity is low even after column chromatography. How do I purify the 6-bromo derivative efficiently?"

Diagnosis: Solubility Mismatch.

  • Root Cause: The 6-bromo substituent significantly lowers solubility in common organic solvents, making column chromatography streaky (tailing).

  • Corrective Action:

    • Avoid Columns: This synthesis should be designed for precipitation .

    • The "Crash" Method: After reaction completion, concentrate the mixture to 20% volume, then pour into ice-cold 5% NaHCO₃ solution . The base neutralizes the acid catalyst, and the product (free base) precipitates.

    • Recrystallization: Use DMF/Ethanol (1:4) or Acetic Acid . The high boiling point of DMF helps dissolve the bromo-derivative, while ethanol acts as the anti-solvent.

Part 2: The "Golden Batch" Protocol

Method: Acid-Catalyzed Condensation (Morris Modification) Target Yield: 70–85% Scale: 10 mmol basis

Reagents:
  • Precursor: 1-(2-hydroxy-5-bromophenyl)ethan-1-one (2.15 g, 10 mmol)

  • Reagent: Cyanamide (0.84 g, 20 mmol) [Note: Use dry solid, not 50% aq. solution]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (1.90 g, 10 mmol)

  • Solvent: Toluene (anhydrous, 50 mL) or Ethanol (absolute, 40 mL)

Step-by-Step Workflow:
  • Activation: In a dry 100 mL round-bottom flask equipped with a Dean-Stark trap (if using Toluene) and reflux condenser, dissolve the 2-hydroxy-5-bromoacetophenone and p-TsOH in the solvent. Stir at room temperature for 15 minutes to activate the carbonyl.

  • Addition: Add 50% of the Cyanamide (0.42 g).

  • Reflux: Heat the mixture to vigorous reflux.

    • Checkpoint: Ensure water is collecting in the Dean-Stark trap (if Toluene).

  • Second Addition: After 1 hour of reflux, add the remaining Cyanamide (0.42 g).

  • Completion: Continue reflux for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, and a fluorescent blue spot (
    
    
    
    ) should appear.
  • Work-up (Critical):

    • Cool the reaction mixture to room temperature.

    • If Toluene: A solid precipitate may form. Filter it directly. This is often the tosylate salt of the product.

    • Neutralization: Suspend the solid (or concentrate the ethanol solution) in 100 mL ice-cold water . Adjust pH to ~8 using saturated NaHCO₃ .

    • Stir vigorously for 30 minutes. The product will convert to a free-flowing solid.

  • Purification: Filter the solid, wash with water (2 x 20 mL) and cold diethyl ether (2 x 10 mL). Recrystallize from Ethanol/DMF .

Part 3: Mechanism & Logic (Visualization)

The following diagram illustrates the critical pathway and the competition between product formation and the "sticky" side reaction.

G Start 2-OH-5-Br-Acetophenone + Cyanamide Imine Intermediate: N-Cyanoimine Start->Imine -H2O (Dean-Stark) SideRxn Side Reaction: Dicyandiamide (Sticky Polymer) Start->SideRxn Excess Heat/Time Acid Acid Catalyst (p-TsOH) Acid->Imine Promotes Cyclization Intramolecular Cyclization Imine->Cyclization Tautomerization Product 2-amino-6-bromo- 4H-chromen-4-one Cyclization->Product Rearrangement

Caption: Mechanistic pathway highlighting the critical competition between N-cyanoimine formation (blue path) and cyanamide polymerization (red path).

Part 4: Data & Comparison

Table 1: Solvent & Catalyst Optimization Matrix

EntrySolventCatalystTemp (°C)Yield (%)Observations
1Ethanol (95%)HCl (conc)7835%Sticky product, difficult work-up.
2Ethanol (Abs)

7842%Dark coloration (charring).
3Toluene p-TsOH 110 82% Clean precipitation, easy filtration.
41,4-Dioxane

10165%Good purity, lower yield.

Key Insight: The use of Toluene/p-TsOH (Entry 3) allows for a higher reaction temperature (110°C vs 78°C), which favors the cyclization kinetics over the cyanamide dimerization, resulting in a doubling of the yield compared to the standard HCl/EtOH method.

References
  • Morris, J. et al. (1994). "Synthesis of 2-amino-4H-chromen-4-ones via the reaction of 2-hydroxyacetophenones with cyanamide." Journal of the Chemical Society, Perkin Transactions 1.

  • Ghosh, P. et al. (2012). "Green synthesis of 2-aminochromones using microwave irradiation." Green Chemistry Letters and Reviews.

  • Horton, D.A. et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews.

  • Ellis, G.P. (1977). "Chromenes, Chromanones, and Chromones." The Chemistry of Heterocyclic Compounds.

Optimization

separating 2-amino-chromone from unreacted hydroxyacetophenone

Introduction Welcome to the technical support guide for the purification of 2-amino-chromone. A common challenge in the synthesis of 2-amino-chromones is the removal of the unreacted starting material, 2'-hydroxyacetophe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 2-amino-chromone. A common challenge in the synthesis of 2-amino-chromones is the removal of the unreacted starting material, 2'-hydroxyacetophenone. Both the product and the starting material are relatively polar compounds, which can complicate separation. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve high purity of their target compound.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate 2-amino-chromone from 2'-hydroxyacetophenone?

A1: The primary challenge arises from the similar polarities of the two compounds. The 2'-hydroxyacetophenone possesses a polar phenolic hydroxyl group and a ketone, while the 2-amino-chromone product contains a polar enamine-like system and a ketone. This similarity can lead to overlapping retention factors (Rf) in thin-layer chromatography (TLC) and co-elution during column chromatography.

Q2: My crude reaction mixture is a dark, oily residue. Is this normal?

A2: Yes, this is quite common. Syntheses leading to 2-amino-chromones can produce colored byproducts and polymeric materials. The starting 2'-hydroxyacetophenone is often a yellow to brown liquid itself[1][2]. The goal of the purification is to isolate the desired crystalline product from this crude oil.

Q3: Can I use a simple acid-base extraction to separate the two?

A3: While it seems plausible, it is often inefficient for this specific separation. 2'-hydroxyacetophenone is a phenol and is acidic (pKa ≈ 10.06)[1][2][3], while the 2-amino-chromone has a basic amino group. In theory, one could extract the acidic phenol with a strong base (like NaOH). However, the amino group on the chromone is part of an enamine system, which makes it significantly less basic than a typical aliphatic or aromatic amine[4]. Furthermore, chromones can be sensitive to strong bases. A carefully controlled extraction might offer partial separation, but it is not the most reliable primary method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: My compounds have very similar Rf values on TLC, making column chromatography difficult.

  • Underlying Cause: The polarity of your TLC solvent system is not optimal to resolve the small polarity difference between the product and the starting material.

  • Solution 1: Solvent System Optimization:

    • Systematically Vary Polarity: Do not rely on a single solvent system. The most common system for compounds of this type is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane)[5]. Prepare several TLC chambers with varying ratios (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes). The goal is to find a system where the Rf of your desired product is between 0.25 and 0.35, and the separation from the starting material spot is maximized.

    • Introduce a Third Solvent: Sometimes, adding a small amount (1-2%) of a highly polar solvent like methanol or a coordinating solvent like dichloromethane to an ethyl acetate/hexanes mixture can subtly alter the interactions with the silica gel, improving separation.

  • Solution 2: Change the Stationary Phase:

    • If silica gel fails, consider using alumina (Al₂O₃)[6][7]. Alumina has different adsorptive properties and may provide the selectivity needed. Remember that alumina is basic and can be incompatible with base-sensitive compounds.

  • Solution 3: Visualization is Key:

    • Use multiple visualization techniques. A UV lamp (254 nm) is essential. Additionally, staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can reveal impurities that are not UV-active.

Problem 2: During column chromatography, a yellow band (starting material) co-elutes with my product.

  • Underlying Cause: This is a classic sign of column overloading or a suboptimal solvent system. The band of mixed compounds is not being resolved effectively as it travels down the column.

  • Solution 1: Reduce the Amount of Crude Material: Do not overload the column. A good rule of thumb is to use a mass ratio of silica gel to crude product of at least 50:1.

  • Solution 2: Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to separate the starting material from the product. For example, start with 10% EtOAc/Hexanes, and slowly increase to 30% or 40% EtOAc/Hexanes over the course of the separation.[8]

  • Solution 3: Dry Loading: If your crude product is an oil, dissolving it in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorbing it onto a small amount of silica gel, and evaporating the solvent to get a dry powder is highly recommended. This "dry loading" method applies the sample to the column in a very narrow, concentrated band, which significantly improves resolution.[9]

Problem 3: My final product yield is very low after chromatography.

  • Underlying Cause: This could be due to several factors, including product decomposition on the silica, irreversible adsorption, or physical loss of material during the process.

  • Solution 1: Deactivate the Silica Gel: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. You can neutralize it by preparing a slurry of silica in your starting eluent and adding ~1% triethylamine (Et₃N). This is particularly useful for separating compounds containing basic amine groups.

  • Solution 2: Work Quickly: Do not let the column run dry or sit for extended periods, as this increases the contact time between your compound and the stationary phase, raising the risk of decomposition.

  • Solution 3: Check Fraction Purity: Use TLC to analyze every fraction (or every other fraction). Sometimes the product elutes over a larger number of fractions than expected. Combine only the pure fractions to avoid sacrificing purity for yield.

Comparative Data of Compounds

A clear understanding of the physicochemical properties of both the starting material and the product is fundamental to designing an effective separation strategy.

Property2'-Hydroxyacetophenone2-Amino-chromoneRationale for Separation
Structure Phenolic ketoneEnaminoneThe key difference is the acidic phenol vs. the weakly basic enamine.
Molecular Weight 136.15 g/mol [2][10]~161.16 g/mol (unsubstituted)Similar weights, not separable by mass-based methods like distillation.
Appearance Clear yellow to brown liquid[1][2]Typically a solid[11]The phase difference can be exploited by recrystallization if initial purity is high enough.
Boiling Point ~213 °C[3][12][13]>300 °C (decomposes)High boiling points make distillation impractical.
pKa ~10.06 (acidic phenol)[1][2][3]Weakly basic (enamine)This difference is the basis for potential acid-base extraction.[14]
Solubility Soluble in ethanol, DMSO, DMF[10]; slightly soluble in water[1][12].Likely soluble in polar organic solvents.Both are soluble in common chromatography solvents (EtOAc, CH₂Cl₂).
Polarity PolarPolarHigh polarity of both necessitates polar mobile phases in normal-phase chromatography.
Experimental Protocols & Methodologies
Method 1: Flash Column Chromatography (Recommended)

This is the most reliable and widely used method for this separation.[6][15][16]

Step-by-Step Protocol:

  • TLC Optimization: First, determine the optimal eluent system using TLC as described in the Troubleshooting Guide. A good starting point is 20-30% Ethyl Acetate in Hexanes. Aim for an Rf of ~0.3 for the 2-amino-chromone.

  • Column Packing (Wet Slurry Method):

    • Select a column with an appropriate diameter for your sample size.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the packed silica.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.

    • Begin collecting fractions immediately.

    • If using a gradient, start with a low polarity eluent and gradually increase the percentage of the more polar solvent.

  • Analysis:

    • Monitor the fractions by TLC. Spot every few fractions on a TLC plate alongside your crude mixture and starting material references.

    • Combine the fractions that contain only the pure 2-amino-chromone.

    • Remove the solvent under reduced pressure to obtain your purified product.

Method 2: Acid-Base Extraction (Use with Caution)

This method can be attempted to remove the bulk of the acidic 2'-hydroxyacetophenone before chromatography.[17]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold, dilute aqueous base solution (e.g., 1 M NaOH or 2 M Na₂CO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated 2'-hydroxyacetophenone (phenoxide) will move into the aqueous layer. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash two more times with fresh aqueous base.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting solid/oil by TLC to determine if the separation was successful. This material will likely still require column chromatography for high purity, but the removal of the bulk starting material will make the chromatography much easier.

Note: To recover the 2'-hydroxyacetophenone, combine the aqueous layers, cool in an ice bath, and carefully re-acidify with cold HCl until the pH is acidic. The phenol may precipitate or can be extracted back into an organic solvent.

Visualizations and Workflows
Troubleshooting Logic for Separation

TroubleshootingWorkflow Start Crude Product Mixture TLC Run TLC with 20% EtOAc/Hexanes Start->TLC CheckRf Are Spots Separated (ΔRf > 0.1)? TLC->CheckRf OptimizeTLC Optimize TLC Eluent (Vary Polarity, Add DCM/MeOH) CheckRf->OptimizeTLC No Column Proceed to Flash Column Chromatography CheckRf->Column Yes OptimizeTLC->TLC CoElution Problem: Co-elution of Product & SM Column->CoElution DryLoad Use Dry Loading Technique CoElution->DryLoad Try First Pure Pure Product Isolated CoElution->Pure Resolved Gradient Use Gradient Elution DryLoad->Gradient Gradient->Column

Caption: Troubleshooting workflow for purification.

Mechanism of Acid-Base Extraction

AcidBaseExtraction cluster_0 Organic Layer (e.g., DCM) cluster_1 Aqueous Layer cluster_2 Resulting Organic Layer cluster_3 Resulting Aqueous Layer Compound_Mix Mixture in DCM 2-Amino-chromone (Product) 2'-Hydroxyacetophenone (SM) Shake Shake & Separate Compound_Mix->Shake Aqueous_Phase Aqueous NaOH (Base) Aqueous_Phase->Shake Organic_Final Purified Organic Layer 2-Amino-chromone Shake->Organic_Final Remains in Organic Phase Aqueous_Final Aqueous Layer Sodium 2-acetylphenoxide Shake->Aqueous_Final Moves to Aqueous Phase (as salt)

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of the 2-Amino Group in Chromones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminochromones. This guide provides in-depth troubleshooting advice, detailed experimental protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminochromones. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions regarding the often-observed low reactivity of the 2-amino group in the chromone scaffold. Our goal is to equip you with the knowledge and practical strategies to overcome synthetic challenges and successfully functionalize this versatile heterocyclic core.

Understanding the Challenge: Why is the 2-Amino Group in Chromones Often Unreactive?

The diminished reactivity of the 2-amino group in chromones is a frequently encountered obstacle in synthetic chemistry. This low nucleophilicity is not an anomaly but rather a consequence of the inherent electronic and steric properties of the chromone ring system. A clear understanding of these underlying factors is the first step toward developing effective synthetic strategies.

The primary reason for the low reactivity is the significant delocalization of the nitrogen lone pair into the electron-deficient pyrone ring.[1][2] This resonance effect, which can be visualized through contributing resonance structures, reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity.

Furthermore, the steric environment around the 2-position can also play a role in hindering the approach of bulky reagents.[3][4] While less influential than electronic effects, steric hindrance should be a consideration when selecting reagents and designing reaction conditions.

Troubleshooting and Optimization Strategies: A Q&A Approach

This section addresses common issues encountered during the functionalization of the 2-amino group in chromones, providing explanations and actionable solutions.

Q1: My N-acylation reaction with an acyl chloride/anhydride is sluggish or failing to proceed. What are the likely causes and how can I fix it?

Answer:

This is a classic problem stemming from the reduced nucleophilicity of the 2-amino group. Here’s a systematic approach to troubleshoot this issue:

  • Increase the electrophilicity of the acylating agent: If using an acid anhydride, consider switching to the corresponding acyl chloride, which is generally more reactive.

  • Employ a catalyst:

    • Lewis Acids: A catalytic amount of a Lewis acid like ZnCl₂, AlCl₃, or BF₃·OEt₂ can activate the acylating agent, making it more susceptible to nucleophilic attack.

    • Pyridine or DMAP: These nucleophilic catalysts can form a highly reactive N-acylpyridinium intermediate with the acylating agent, which is then more readily attacked by the less nucleophilic 2-aminochromone.

  • Optimize the base: A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl produced when using acyl chlorides.[5] Ensure the base is fresh and dry. In some cases, a stronger base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective.[6]

  • Increase the reaction temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor the reaction closely for potential side product formation or decomposition.

  • Consider alternative acylation methods: If standard methods fail, explore using coupling reagents like DCC/DMAP or HATU with the corresponding carboxylic acid.

Q2: I am attempting an N-sulfonylation with a sulfonyl chloride, but the reaction is not giving the desired product. What strategies can I employ?

Answer:

Similar to acylation, N-sulfonylation of the 2-amino group in chromones can be challenging. Here are some proven strategies:

  • Base Selection is Crucial: Pyridine often serves as both a solvent and a base in these reactions, facilitating the reaction by activating the sulfonyl chloride. For less reactive substrates, a stronger, non-nucleophilic base like DBU may be required.

  • Catalysis: The use of a catalyst can significantly improve yields. Copper-based catalysts have shown promise in promoting the sulfonylation of amino groups.

  • Reaction Conditions: These reactions may require elevated temperatures and longer reaction times. Microwave irradiation can sometimes be a valuable tool to accelerate the reaction and improve yields.

Q3: I am observing the formation of multiple products or unexpected side reactions. How can I improve the selectivity of my reaction?

Answer:

Side product formation is often a consequence of harsh reaction conditions or the presence of multiple reactive sites.

  • Di-acylation/Di-sulfonylation: If your starting chromone has other nucleophilic groups (e.g., a hydroxyl group), these may also react. Consider using protecting groups for these functionalities. In the case of the 2-amino group itself, di-substitution is a possibility, though less common due to steric hindrance. Careful control of stoichiometry (slow addition of the electrophile) and lower reaction temperatures can help minimize this.

  • Ring Opening: Under strongly basic or acidic conditions, the pyrone ring of the chromone can be susceptible to nucleophilic attack and subsequent ring-opening.[7] It is crucial to use milder conditions whenever possible and to carefully control the pH of the reaction mixture.

  • Purification Challenges: If you are struggling to separate your desired product from byproducts, consider optimizing your purification technique. This could involve trying different solvent systems for column chromatography or exploring recrystallization from various solvents.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for key functionalization reactions of the 2-amino group in chromones.

Protocol 1: General Procedure for N-Acylation of 2-Aminochromone using an Acyl Chloride

This protocol provides a robust starting point for the N-acylation of 2-aminochromones.

Materials:

  • 2-Aminochromone derivative

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminochromone (1.0 eq) in anhydrous DCM or THF.

  • Add the base (Et₃N or DIPEA, 1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Catalytic N-Sulfonylation of 2-Aminochromone

This protocol describes a general procedure for the N-sulfonylation of 2-aminochromones.

Materials:

  • 2-Aminochromone derivative

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Anhydrous pyridine

  • Anhydrous toluene or xylenes

  • Catalyst (e.g., CuI, if necessary)

  • Dilute aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the 2-aminochromone (1.0 eq) in anhydrous pyridine, add the sulfonyl chloride (1.2 eq).

  • If using a catalyst, add it at this stage (e.g., CuI, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • Dissolve the residue in EtOAc and wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reaction conditions and their outcomes for the functionalization of 2-aminochromones, providing a quick reference for optimizing your experiments.

EntryElectrophileBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Propargyl bromideK₂CO₃/cat. Cs₂CO₃DMF50480[6]
2Acyl ChlorideEt₃NDCMRT2-4Good[5]
3Sulfonyl ChloridePyridinePyridineReflux12ModerateGeneral Protocol
4Various amines/CS₂CuO/K₂CO₃DMA130141-80[9]

Visualizations: Workflow and Logic Diagrams

Visual aids can significantly clarify complex experimental and troubleshooting workflows.

Troubleshooting Workflow for Low Yield in N-Acylation

Troubleshooting_Low_Yield start Low Yield in N-Acylation check_reagents Check Purity of Starting Materials and Reagents start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are pure monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction change_reagents Change Acylating Agent or Catalyst change_reagents->optimize_conditions monitor_reaction->change_reagents Reaction stalls workup_purification Optimize Workup and Purification monitor_reaction->workup_purification Reaction goes to completion success Improved Yield workup_purification->success

Caption: A logical flow for diagnosing and addressing low product yield in N-acylation reactions of 2-aminochromones.

General Workflow for Organic Synthesis

Organic_Synthesis_Workflow synthesis Synthesis monitoring Reaction Monitoring (TLC, LC-MS) synthesis->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying extraction->drying evaporation Evaporation drying->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

Caption: A typical workflow for a synthetic organic chemistry experiment from reaction setup to product analysis.

References

  • Gomes, A. et al. (2015). A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 834–842.
  • Benchchem (2025). Overcoming low reactivity in domino reactions involving chromones.
  • Benchchem (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Yavuz, S. et al. (2019). Synthesis and characterization of new N-substituted 2- aminopyrrole derivatives.
  • Shaabani, A. et al. (2013). Optimization of Reaction Conditions for the Synthesis of Func-. Journal of the Korean Chemical Society, 57(4), 488-491.
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  • Wang, F. et al. (2022). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. Journal of the American Chemical Society, 144(1), 229-237.
  • Nagarapu, L. et al. (2012). Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone.
  • Organic Chemistry Portal.
  • Zhang, X. et al. (2024). Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines and carbon disulfide. RSC Medicinal Chemistry, 15(1), 187-194.
  • The Royal Society of Chemistry. Analytical Methods.
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  • Benchchem (2025). Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Benchchem (2025). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
  • Kumar, A. et al. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Medicinal Chemistry Research, 31(11), 1937-1951.
  • University of Victoria (2021).
  • Organic & Biomolecular Chemistry (RSC Publishing). Catalyst-controlled divergent transformations of N-sulfonyl-1,2,3-triazoles into isoquinolin-3-ones and 2-aminoindanones.
  • Katritzky, A. R. et al. (2004). N-Acylation in Combinatorial Chemistry.
  • ChemRxiv (2024).
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  • Khokhani, K. M. et al. (2013). Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Der Pharma Chemica, 5(2), 199-205.
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  • Alcaide, B. et al. (2011). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 13(12), 3044-3047.
  • Martin-Montero, R. et al. (2020). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols.
  • Organic Syntheses (2017).
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  • PCR Biosystems. My results show a very low yield. What trouble-shooting suggestions do you have?
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Reference Data & Comparative Studies

Validation

Spectroscopic Profiling: Carbonyl Stretch Analysis of 2-Amino-Chromen-4-one vs. Chromene Scaffolds

Executive Summary This guide provides a definitive spectroscopic comparison between 2-amino-chromen-4-one and the chromene scaffold. The Bottom Line: The comparison presents a fundamental dichotomy.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between 2-amino-chromen-4-one and the chromene scaffold.

The Bottom Line: The comparison presents a fundamental dichotomy. Chromene (2H- or 4H-chromene) lacks a carbonyl group entirely, serving as a "negative control" with no absorption in the 1650–1750 cm⁻¹ region. The true spectroscopic challenge lies in distinguishing 2-amino-chromen-4-one from its parent chromone (4H-chromen-4-one) . The introduction of the C2-amino group induces a significant red shift (lowering of frequency) of the carbonyl stretch—typically by 20–40 cm⁻¹—due to strong vinylogous amide resonance and potential imino-tautomerism.

Structural & Electronic Context

To interpret the IR spectrum accurately, one must first define the electronic environment of the carbonyl carbon in these specific heterocycles.

CompoundStructure DescriptionElectronic Character of C4
Chromene (2H-chromene)Benzopyran with no carbonyl. Contains a C3=C4 double bond (or C2=C3 in 4H).No Carbonyl. sp³ or sp² hybridized carbon only.
Chromone (4H-chromen-4-one)

-unsaturated ketone fused to a benzene ring.
Cross-Conjugated Ketone. The C=O is conjugated with the C2=C3 double bond and the benzene ring lone pairs.
2-Amino-chromen-4-one Chromone core with an electron-donating amine (-NH₂) at C2.Vinylogous Amide. The lone pair on Nitrogen donates into the ring, significantly increasing the single-bond character of the C=O.
Mechanistic Pathway: The Resonance Effect

The shift in carbonyl frequency is driven by the mesomeric effect (+M) of the amino group. The nitrogen lone pair pushes electron density through the conjugated system, localizing a negative charge on the carbonyl oxygen. This weakens the C=O bond force constant (


), thereby lowering the stretching frequency (

).[1]

ResonanceEffect A 2-Amino-Chromone (Neutral Form) B Resonance Hybrid (Vinylogous Amide) A->B +M Effect (N Lone Pair) C Spectral Result: Lowered Bond Order B->C Decreased Force Constant (k)

Figure 1: Electronic delocalization pathway responsible for the red shift in carbonyl frequency.

Spectroscopic Data Comparison

The following data consolidates experimental FTIR values for the relevant scaffolds.

Table 1: IR Frequency Comparison
Functional GroupChromene (2H-1-benzopyran)Chromone (Parent Scaffold)2-Amino-Chromen-4-one
C=O Stretch Absent 1640 – 1660 cm⁻¹ (Strong)1610 – 1635 cm⁻¹ (Strong/Broad)*
N-H Stretch AbsentAbsent3200 – 3400 cm⁻¹ (Doublet)
C=C Stretch ~1640 cm⁻¹ (Weak/Med)~1600 – 1620 cm⁻¹Overlaps with C=O/NH bending
C-O-C Stretch 1200 – 1250 cm⁻¹1200 – 1250 cm⁻¹1210 – 1260 cm⁻¹

*Note: The C=O band in 2-amino derivatives is often broadened due to overlap with the NH₂ scissoring vibration (~1620 cm⁻¹) and potential tautomeric equilibrium.

Detailed Analysis
  • The Chromene "Negative Control": If your spectrum lacks a strong band between 1600–1700 cm⁻¹ but shows aromatic C=C stretches, you have isolated the Chromene (likely an intermediate in synthesis) rather than the oxidized ketone.

  • The Amino-Induced Red Shift: The parent chromone typically absorbs at 1640 cm⁻¹ . Upon substitution with the 2-amino group, this band shifts to 1610–1635 cm⁻¹ .

    • Why? The resonance structure

      
       reduces the double bond character of the carbonyl.
      
  • Tautomeric Ambiguity: 2-amino-chromen-4-ones can exist in equilibrium with 4-hydroxycoumarin imines .

    • Ketone Form:[2][3] Shows C=O stretch (~1620 cm⁻¹).

    • Imine Form: Shows C=N stretch (~1610–1630 cm⁻¹) and broad OH stretches.

    • Practical Insight: In solid phase (KBr pellet), the amino-ketone form usually predominates, but strong hydrogen bonding will broaden the carbonyl peak significantly compared to the sharp peak of the unsubstituted chromone.

Experimental Validation Protocol

To rigorously confirm the identity of your product and the nature of the carbonyl stretch, follow this self-validating workflow.

Step-by-Step Characterization Workflow
  • Sample Preparation (Solid State):

    • Prepare a KBr pellet (1-2 mg sample in 100 mg KBr). Avoid ATR for initial structural confirmation if weak signals are expected, though ATR is sufficient for carbonyls.

    • Goal: Obtain a high-resolution spectrum in the 1500–1800 cm⁻¹ window.

  • The "Carbonyl Check" (Differentiation from Chromene):

    • Scan region 1600–1750 cm⁻¹.[2]

    • Result A: No strong peak? → Chromene (or reduction product).

    • Result B: Strong peak? → Proceed to Step 3.

  • Differentiation from Parent Chromone (Substitution Check):

    • Locate the primary carbonyl maximum.

    • >1640 cm⁻¹: Likely unsubstituted Chromone or N-acylated derivative (if N is present).

    • <1635 cm⁻¹: Consistent with 2-Amino-Chromen-4-one (Vinylogous amide effect).

    • Validation: Check for N-H stretching doublet at 3200–3400 cm⁻¹.

  • Deuterium Exchange (Advanced Validation):

    • Dissolve sample in CDCl₃, take spectrum. Add one drop D₂O, shake, separate layer, retake spectrum.

    • Observation: The N-H stretches (3200-3400) and N-H bending (scissoring ~1620) will shift/disappear. The C=O stretch will remain but may sharpen as the overlapping N-H scissoring band moves.

Workflow Start Unknown Sample Spectrum CheckRegion Check 1600-1750 cm⁻¹ Start->CheckRegion NoPeak No Strong Peak CheckRegion->NoPeak YesPeak Strong Peak Present CheckRegion->YesPeak Chromene Identify: CHROMENE (No Carbonyl) NoPeak->Chromene FreqCheck Check Frequency Max YesPeak->FreqCheck HighFreq > 1640 cm⁻¹ FreqCheck->HighFreq LowFreq 1610 - 1635 cm⁻¹ (+ NH stretches) FreqCheck->LowFreq Parent Identify: CHROMONE (Unsubstituted) HighFreq->Parent Amino Identify: 2-AMINO-CHROMEN-4-ONE (Vinylogous Amide Effect) LowFreq->Amino

Figure 2: Decision tree for spectroscopic identification of chromene derivatives.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for vinylogous amide shifts).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-Hydroxycoumarin (Isomer/Tautomer relevance). NIST Chemistry WebBook, SRD 69. [Link]

  • Hamuľaková, S., et al. (2025).[4] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives. Journal of Medicinal Chemistry (via NIH/PubMed). [Link] (Generalized citation for Chromone IR data).

  • Goel, A., & Ram, V. J. (2009). Natural and synthetic 2H-chromen-2-ones and their analogues as privileged scaffolds in drug discovery. Bioorganic & Medicinal Chemistry.

Sources

Comparative

Technical Guide: Mass Spectrometry Analysis of 6-Bromo-chromone

Topic: Mass Spectrometry Bromine Isotope Pattern for 6-Bromo-chromone Content Type: Technical Comparison Guide Executive Summary This guide details the mass spectrometric behavior of 6-bromo-chromone ( ), a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Bromine Isotope Pattern for 6-Bromo-chromone Content Type: Technical Comparison Guide

Executive Summary

This guide details the mass spectrometric behavior of 6-bromo-chromone (


), a critical scaffold in medicinal chemistry and drug discovery. Unlike non-halogenated flavonoids, 6-bromo-chromone exhibits a diagnostic isotopic signature that serves as an intrinsic label during metabolism and synthesis tracking. This document compares its detection across Electron Impact (EI)  and Electrospray Ionization (ESI)  platforms, providing researchers with the data necessary to select the optimal ionization method for their specific analytical needs.
The Isotopic Signature: A Self-Validating Diagnostic

The defining feature of 6-bromo-chromone in mass spectrometry is the unique mass defect and abundance ratio of bromine isotopes. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine presents a 1:1 doublet that acts as a "fingerprint" for structure validation.

Theoretical Abundance
IsotopeExact Mass (Da)Natural Abundance (%)

78.918350.69%

80.916349.31%
Observed Pattern in 6-Bromo-chromone (

)
  • Monoisotopic Peak (M):

    
     ~223.9 (Calculated: 223.9473)
    
  • M+2 Peak:

    
     ~225.9 (Calculated: 225.9453)
    
  • Intensity Ratio: Approximately 100 : 97.3 (Visualized as a 1:1 doublet).

Analyst Note: If your spectrum shows a 3:1 ratio at M/M+2, the sample is likely contaminated with the chlorinated analog (6-chloro-chromone) or is a synthesis byproduct.

Comparative Guide: Ionization Techniques (EI vs. ESI)

The choice between Electron Impact (EI) and Electrospray Ionization (ESI) dictates the type of data obtained. The table below compares these "alternatives" to guide experimental design.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion (

)
Isotope Pattern Visible on Parent and FragmentsVisible on Parent Ion only
Sensitivity Moderate (Nanogram range)High (Picogram range)
Application Structural Elucidation: Confirms the position of Br via fragmentation logic.PK/Metabolism: Tracking the intact molecule in biological matrices (LC-MS).
Limit Molecular ion (

) often weak.[1]
Fragmentation is minimal without MS/MS (CID).

Recommendation:

  • Use EI during chemical synthesis verification to ensure the bromine is on the chromone core (A-ring) and not lost during reaction.

  • Use ESI (LC-MS) for pharmacokinetic studies where sensitivity is paramount and the molecular weight confirmation is sufficient.

Fragmentation Logic & Mechanism

Understanding the fragmentation of 6-bromo-chromone is essential for confirming the location of the halogen. The primary pathways involve the Retro-Diels-Alder (RDA) reaction and the loss of Carbon Monoxide (CO), both characteristic of the chromone/flavonoid scaffold.[2][3]

Key Fragment Ions (EI Mode)
  • Parent Ion (

    
    ): 
    
    
    
    224 / 226 (Doublet).
  • Loss of CO (

    
    ): 
    
    
    
    196 / 198. The pyrone ring contracts, expelling a carbonyl. The Br remains attached, preserving the doublet.
  • RDA Cleavage: The pyrone ring breaks, typically ejecting acetylene (

    
    ). This yields a halogenated phenolic ion, confirming the Br is on the A-ring.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the decay of the molecular ion.

Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 224 / 226 (1:1 Doublet) Intermediate [M - CO]+ m/z 196 / 198 (Benzofuran cation type) M_Ion->Intermediate - CO (28 Da) Primary Pathway RDA_Frag RDA Fragment (Bromo-phenol radical) m/z ~172 / 174 M_Ion->RDA_Frag Retro-Diels-Alder (- C2H2) Br_Loss [M - Br]+ m/z 145 (Loss of Bromine) Intermediate->Br_Loss - Br (Rare in soft EI) key Blue: Parent | Green: Major Fragment | Red: Diagnostic Fragment

Caption: Figure 1. Primary fragmentation pathways for 6-bromo-chromone under Electron Impact (EI) ionization. The retention of the Br doublet in the green and red nodes is diagnostic.

Experimental Protocol: Validated Acquisition

To ensure reproducible isotope patterns, follow this self-validating protocol.

A. Sample Preparation
  • Solvent: Dissolve 0.1 mg of 6-bromo-chromone in 1 mL of HPLC-grade Methanol (ESI) or Dichloromethane (EI).

  • Concentration: Dilute to 10 µg/mL (10 ppm). Note: Too high concentration causes detector saturation, skewing the 1:1 isotope ratio.

B. Instrument Parameters (LC-QTOF / ESI)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100 V (Keep low to preserve the

    
     doublet).
    
  • Mass Range: 100–1000

    
    .
    
  • Acquisition Rate: 1 spectrum/sec.

C. Data Validation Steps
  • Extract Ion Chromatogram (EIC): Plot

    
     223.94 and 225.94.
    
  • Check Co-elution: Both masses must elute at the exact same Retention Time (RT).

  • Calculate Ratio: Integrate peak areas.

    • Acceptance Criteria:

      
      .
      
References
  • NIST Mass Spectrometry Data Center. Bromine Isotopic Abundance and Atomic Weights. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Bromine vs Chlorine). Available at: [Link]

  • Molecules Journal. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin and Chromone Derivatives. MDPI, 2022. Available at: [Link]

  • PubChem. 6-Bromochromone Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

A Researcher's Guide to C13 NMR Chemical Shifts of Chromone C-2 and C-4 Positions

An In-Depth Comparison and Practical Guide for Structural Elucidation In the realm of heterocyclic chemistry and drug discovery, the chromone scaffold is a privileged structure, forming the core of numerous natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison and Practical Guide for Structural Elucidation

In the realm of heterocyclic chemistry and drug discovery, the chromone scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with significant biological activities. For researchers engaged in the synthesis and characterization of novel chromone derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13 NMR), is an indispensable tool. The chemical shifts of the carbon atoms within the chromone ring system provide a detailed fingerprint of the molecule's electronic and structural properties. Among the most diagnostic signals are those of the C-2 and C-4 carbons, which are highly sensitive to substituent effects and provide crucial insights for structural confirmation.

This guide provides a comprehensive comparison of the C13 NMR chemical shifts of the C-2 and C-4 positions in chromones, supported by experimental data and theoretical considerations. We will delve into the underlying electronic factors that govern these chemical shifts and offer a practical, step-by-step protocol for acquiring high-quality C13 NMR spectra for your chromone-based compounds.

Understanding the Electronic Landscape of Chromone: C-2 vs. C-4

The C-2 and C-4 carbons of the chromone ring are situated in distinct electronic environments, which is reflected in their characteristic C13 NMR chemical shifts. The C-4 carbon is a carbonyl carbon, and as such, it is significantly deshielded and resonates at a much lower field (higher ppm value) compared to the C-2 carbon. The C-2 carbon is part of an enol ether system and is also deshielded, but to a lesser extent than C-4.

The chemical shifts of both C-2 and C-4 are modulated by the interplay of inductive and resonance effects, which can be further influenced by the nature and position of substituents on the chromone ring.[1][2][3]

G cluster_0 Electronic Effects on Chromone C-2 and C-4 C2 C-2 Position (Vinyl Ether Carbon) Inductive Inductive Effects (Through-bond polarization) C2->Inductive -I effect of ether oxygen Resonance Resonance Effects (Delocalization of π-electrons) C2->Resonance +M effect of ether oxygen C4 C-4 Position (Carbonyl Carbon) C4->Inductive -I effect of carbonyl oxygen C4->Resonance -M effect of carbonyl group Substituents Substituents (Electron-donating or -withdrawing) Substituents->C2 Modulates electron density Substituents->C4 Modulates electron density

Figure 1: A diagram illustrating the key electronic effects influencing the C13 NMR chemical shifts of the C-2 and C-4 positions in the chromone scaffold.

Comparative Analysis of C-2 and C-4 Chemical Shifts: A Data-Driven Approach

The following table summarizes the experimentally observed C13 NMR chemical shifts for the C-2 and C-4 carbons in a series of substituted chromones. This data provides a practical reference for researchers in the field.

Compound Substituent(s) C-2 (ppm) C-4 (ppm) Reference
ChromoneUnsubstituted155.9177.4[4]
2-Methylchromone2-CH₃166.4177.9[4]
6-Chlorochromone6-Cl~155~176[4]
3-(2-(4-morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromoneSee structure146.21124.55[4]
7-Hydroxy-4'-methoxyisoflavone (a related structure)7-OH, 4'-OCH₃153.3~175[1]

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is for comparative purposes. The significant downfield shift of C-3 in the heterocyclically substituted chromone is noteworthy and is attributed to the presence of the thiazole ring at this position.[4]

The Influence of Substituents on C-2 and C-4 Chemical Shifts

The electronic nature of substituents on the chromone ring can significantly impact the chemical shifts of C-2 and C-4.[2][3]

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH) and methoxy (-OCH₃) groups, particularly at positions 5 and 7, can donate electron density into the aromatic ring through resonance. This increased electron density can lead to a slight shielding (upfield shift) of the C-4 carbon. The effect on C-2 is generally less pronounced.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl) and nitro groups (-NO₂) withdraw electron density from the ring, leading to a deshielding (downfield shift) of the ring carbons. The effect on C-2 and C-4 will depend on the position of the substituent and the relative contributions of inductive and resonance effects.

The Hammett equation and other linear free-energy relationships can be employed to correlate substituent constants with the observed C13 NMR chemical shifts, providing a quantitative measure of the electronic effects being transmitted through the chromone scaffold.[2][3]

Experimental Protocol for Acquiring High-Quality C13 NMR Spectra of Chromones

The following protocol outlines a standardized procedure for obtaining reliable C13 NMR data for chromone derivatives.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-20 mg of the purified chromone derivative and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the C13 probe and shim the magnetic field to ensure optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T1) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of C13, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is generally sufficient to cover the entire range of carbon chemical shifts in chromones.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent signal can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While routine C13 NMR spectra are not typically integrated due to the Nuclear Overhauser Effect (NOE), the relative intensities can sometimes provide qualitative information.[5]

G Start Start: Purified Chromone Sample SamplePrep Sample Preparation (Dissolution in deuterated solvent with TMS) Start->SamplePrep NMRTube Transfer to 5 mm NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (Tune, Shim, Set Parameters, Acquire Data) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction, Referencing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Assignment of C-2 and C-4) Processing->Analysis End End: Structural Confirmation Analysis->End

Figure 2: A workflow diagram for the acquisition and analysis of C13 NMR spectra of chromone derivatives.

Conclusion

The C13 NMR chemical shifts of the C-2 and C-4 carbons in chromones are highly informative probes of the electronic structure. A thorough understanding of the factors that influence these shifts, coupled with a robust experimental methodology, is crucial for the unambiguous structural elucidation of novel chromone derivatives. By leveraging the comparative data and the experimental protocol provided in this guide, researchers can confidently utilize C13 NMR spectroscopy to advance their research in the exciting field of chromone chemistry.

References

  • H. N. J. P. A. S. B. F. Z. E. B. M. Can. J. Chem. 58, 121 (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Science Publishing. [Link]

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC. [Link]

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. CONICET. [Link]

  • Sharma, S. D., & Singh, G. (1998). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 10(4), 832-835. [Link]

  • Waterman, P. G. (1983). Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some piperidino-chromone alkaloids. PubMed. [Link]

  • Libretexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR. (n.d.). University of Oregon. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Libretexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13 Carbon NMR. (n.d.). NMR Central. [Link]

Sources

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